Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-
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Overview
Description
]dec-1-ylmethyl)amino]-1-pentanaminium bromide hydrobromide, is a voltage-dependent open-channel blocker of AMPA receptors. It is selective for GluR2 subunit-lacking (calcium-permeable) receptors over GluA2-containing receptors . This compound is widely used in neuroscience research to study the role of AMPA receptors in synaptic transmission and plasticity .
Preparation Methods
The synthesis of IEM 1460 involves the reaction of tricyclo[3.3.1.13,7]decane-1-methanamine with N,N-dimethyl-1-bromo-5-pentanamine in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound .
The compound is typically produced in small quantities for research purposes .
Chemical Reactions Analysis
IEM 1460 primarily undergoes substitution reactions due to the presence of the bromide ion. Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The major products formed from these reactions are the corresponding substituted derivatives of IEM 1460 .
Scientific Research Applications
IEM 1460 has several scientific research applications, particularly in the fields of neuroscience and pharmacology:
Neuroscience: IEM 1460 is used to study the role of AMPA receptors in synaptic transmission and plasticity.
Pharmacology: The compound is used to investigate the effects of AMPA receptor blockers on neuronal activity and excitotoxicity.
Industry: The compound is used in the development of new drugs targeting AMPA receptors and other ion channels.
Mechanism of Action
IEM 1460 exerts its effects by blocking the open channels of AMPA receptors that lack the GluA2 subunit. This blockage is voltage-dependent and selective for calcium-permeable receptors. By inhibiting these receptors, IEM 1460 reduces excitatory synaptic transmission and prevents excessive calcium influx, which can lead to neuronal damage .
Comparison with Similar Compounds
IEM 1460 is unique in its selectivity for GluR2 subunit-lacking AMPA receptors. Similar compounds include:
- HPP-SP (N,N,N-trimethyl-5-[(tricyclo[3.3.1.13,7]dec-1-ylmethyl)amino]-1-pentanaminium bromide) : A compound structurally similar to IEM 1460 with similar blocking properties .
NASPM (1-naphthylacetyl spermine): Another selective blocker of calcium-permeable AMPA receptors.
Philanthotoxin-433 (PhTx-433): A polyamine toxin that blocks both AMPA and NMDA receptors.
IEM 1460 stands out due to its high selectivity and potency in blocking GluR2-lacking AMPA receptors, making it a valuable tool in neuroscience research .
Properties
CAS No. |
19835-31-5 |
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Molecular Formula |
C6H6N4S2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C6H6N4S2/c1-11-6-9-3-2-8-5(7)10-4(3)12-6/h2H,1H3,(H2,7,8,10) |
InChI Key |
AUXBHVTXXUIPHQ-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CN=C(N=C2S1)N |
Canonical SMILES |
CSC1=NC2=CN=C(N=C2S1)N |
Origin of Product |
United States |
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